molecular formula C9H7NO2S B3050483 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde CAS No. 262426-58-4

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde

Cat. No.: B3050483
CAS No.: 262426-58-4
M. Wt: 193.22 g/mol
InChI Key: GBOGHJYGGDERQX-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde is a heterocyclic compound featuring a benzothiazine core with a ketone group at position 3 and an aldehyde substituent at position 6. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol. The compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in antimalarial and antiviral drug development .

Properties

IUPAC Name

3-oxo-4H-1,4-benzothiazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-4H,5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOGHJYGGDERQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449219
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262426-58-4
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto electron-rich aromatic systems. For 3-oxo-3,4-dihydro-2H-benzo[b]thiazine, the ketone at position 3 activates the ring, enabling formylation at position 6.

Procedure :

  • The benzothiazine substrate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
  • The reaction proceeds via electrophilic attack of the chloroiminium ion at the para position relative to the ketone, yielding the aldehyde after hydrolysis.

Challenges :

  • Competing formylation at position 8 (ortho to the ketone) may occur, requiring careful temperature control.
  • Over-oxidation of the aldehyde to carboxylic acid is mitigated by using mild hydrolytic conditions (e.g., aqueous NaHCO₃).

Yield Optimization :

  • Substituents at position 2 (e.g., methyl or phenyl groups) enhance regioselectivity for position 6 by sterically hindering position 8.

Duff Reaction for Ortho-Directing Groups

When the benzothiazine bears a hydroxyl group at position 7, the Duff reaction selectively formylates position 6 via hexamine-mediated electrophilic substitution.

Reaction Conditions :

  • Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) at 80°C for 6–8 hours.
  • The hydroxyl group directs formylation to the adjacent position, achieving >60% yield in model systems.

Cyclization of Formyl-Containing Precursors

Condensation of 4-Formyl-2-aminothiophenol

This method constructs the benzothiazine ring from a pre-formylated aminothiophenol, ensuring precise placement of the aldehyde group.

Synthetic Route :

  • Synthesis of 4-formyl-2-aminothiophenol :
    • Nitration of 2-aminothiophenol followed by reductive formylation using SnCl₂/HCOOH.
  • Cyclization with α-ketoesters :
    • Reacting 4-formyl-2-aminothiophenol with ethyl pyruvate in acetic acid under reflux forms the 3-oxo-benzothiazine core via intramolecular cyclodehydration.

Advantages :

  • High regioselectivity (>85% yield).
  • Minimal purification required due to fewer side products.

Oxidation of 6-Methyl Substituents

Methyl groups at position 6 can be oxidized to aldehydes using selenium dioxide (SeO₂) or manganese-based oxidants.

Protocol :

  • 6-Methyl-3-oxo-3,4-dihydro-2H-benzo[b]thiazine is treated with SeO₂ in dioxane/water (4:1) at 100°C for 12 hours.
  • Yields range from 50–70%, with over-oxidation to carboxylic acid minimized by controlling reaction time.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Carbonylation

A carbonylative Suzuki-Miyaura coupling installs the formyl group directly at position 6.

Conditions :

  • 6-Bromo-3-oxo-benzothiazine, Pd(PPh₃)₄, CO gas (1 atm), and a boronic ester in toluene at 110°C.
  • Yields up to 75% are reported for analogous systems.

Directed C-H Activation

Rhodium or iridium complexes enable site-selective C-H formylation without prefunctionalization.

Example :

  • Using [Cp*RhCl₂]₂ as a catalyst, para-formylation is achieved with formaldehyde as the carbonyl source.
  • This method is under development but shows promise for late-stage functionalization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Vilsmeier-Haack 60–75 90–95 Scalable, mild conditions Regioselectivity challenges
Precursor Cyclization 80–85 95–98 High regiocontrol Multi-step synthesis
SeO₂ Oxidation 50–70 85–90 Simple starting material Over-oxidation risks
Palladium Catalysis 65–75 92–95 Versatile for derivatives Requires CO gas infrastructure

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The specific pathways and targets depend on the context of its use, such as in medicinal or biological applications .

Comparison with Similar Compounds

Structural Analogues: Thiazine vs. Oxazine Derivatives

The substitution of sulfur (thiazine) with oxygen (oxazine) in the heterocyclic ring significantly alters physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde C₉H₇NO₂S 193.22 Aldehyde (-CHO) Intermediate for antiviral agents
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (SC-25836) C₉H₇NO₃ 177.16 Aldehyde (-CHO) Na/H exchange inhibition studies
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate C₁₁H₁₁NO₃S 237.27 Ester (-COOEt) Synthetic intermediate

Key Differences :

Bioactive Derivatives: Carboxamide and Benzylidene Analogues

Derivatives with carboxamide or benzylidene substituents exhibit enhanced pharmacological activities.

Compound Name (ID/Code) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
ML276 C₂₃H₂₃FN₃O₂S 424.51 2-(2-Fluorobenzylidene), carboxamide PfGluPho inhibitor (IC₅₀ = 889 nM); anti-malarial
G10 C₂₁H₁₆ClFN₂O₃S 437.88 4-(2-Chloro-6-fluorobenzyl), furan-methyl Antiviral (CHIKV, VEEV, SINV inhibition)
Balcinrenone (AZD9977) C₁₉H₁₇FN₂O₅ 372.35 Oxazine core, methylacetamide Selective mineralocorticoid receptor modulator

Activity Insights :

  • ML276 : The 2-fluorobenzylidene group enhances binding to Plasmodium falciparum enzymes, while the pyrrolidinylmethyl carboxamide improves solubility .
  • G10 : The chloro-fluorobenzyl and furan groups contribute to broad-spectrum antiviral activity by targeting viral replication machinery .

Biological Activity

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde (CAS No. 262426-58-4) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C₉H₇NO₂S
  • Molecular Weight : 193.22 g/mol
  • CAS Number : 262426-58-4
  • Storage Conditions : Inert atmosphere at 2-8°C

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds, including 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives, exhibit notable antimicrobial properties. For instance, certain synthesized benzothiazine derivatives have shown effectiveness against various bacterial pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

Studies have demonstrated that thiazine derivatives possess significant anticancer properties. Specifically, compounds related to 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine have been evaluated against various cancer cell lines. For example:

  • Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).
  • Findings : Certain derivatives exhibited cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Activity

Thiazine derivatives are also noted for their anti-inflammatory effects. Some studies suggest that these compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which are crucial in the inflammatory response. This activity is particularly relevant in conditions characterized by chronic inflammation and could position these compounds as potential therapeutic agents for inflammatory diseases .

Summary of Research Findings

Activity TypeFindings
AntimicrobialEffective against specific bacterial strains; mechanism involves cell wall disruption .
AnticancerInduces apoptosis in various cancer cell lines; significant cytotoxic effects observed .
Anti-inflammatoryModulates cytokine release; potential use in chronic inflammatory conditions .

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives on lung and prostate cancer cell lines. Results indicated that certain alkyl-substituted compounds had lower potency compared to benzyl-containing counterparts but still demonstrated promising anticancer activity .
  • Anti-inflammatory Mechanism : In vitro studies showed that thiazine derivatives could significantly reduce the levels of IL-6 and TNF-α in human cell cultures exposed to inflammatory stimuli. This suggests a potential mechanism for their anti-inflammatory action .

Q & A

Basic: What are the common synthetic routes for preparing 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from nitrobenzoic acid derivatives. For example:

  • Step 1: Condensation of 4-(2-ethoxy-2-oxoethylthio)-3-nitrobenzoic acid with a nitrobenzoic acid derivative under nitrogen atmosphere to form intermediates like 2a .
  • Step 2: Reduction of nitro groups using iron powder to generate the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine scaffold .
  • Step 3: Aldehyde introduction via formylation or oxidation of methyl/methoxy groups. For oxazine analogs, nitration and hydrolysis steps are employed to modify substituents .
    Key Considerations: Reaction conditions (e.g., inert gas, temperature) and purification (e.g., column chromatography) are critical for yield optimization.

Basic: How is the structural integrity of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde confirmed in synthetic workflows?

Methodological Answer:
Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C9_9H7_7NO3_3 for the aldehyde derivative) .
  • LC-MS Purity Checks: Ensures ≥95% purity by monitoring retention times and mass-to-charge ratios .
    Advanced Tools: X-ray crystallography or computational modeling (e.g., MestReNova) resolves stereochemical ambiguities in complex derivatives .

Advanced: How do substitutions at position 6 of the benzo[b][1,4]thiazine core influence biological activity?

Methodological Answer:
Position 6 is critical for target engagement. Examples include:

  • Carboxamide Derivatives (e.g., ML276): Substitution with fluorobenzylidene groups enhances selectivity for Plasmodium falciparum G6PD inhibition (IC50_{50} = 889 nM) while avoiding human isoform activity .
  • STING Agonists (e.g., G10): Chloro-fluoro-benzyl and furan-methyl groups at position 6 improve antiviral potency by stabilizing interactions with STING protein residues .
    SAR Studies: Suzuki cross-coupling and reductive amination are used to introduce aryl/heteroaryl groups. Reduced reactivity in bulky substituents (e.g., bromine) highlights steric limitations .

Advanced: What strategies are used to optimize pharmacokinetic properties of benzo[b][1,4]thiazine derivatives?

Methodological Answer:

  • Bioisosteric Replacement: Replacing the 3-oxo-benzooxazine moiety with spiro scaffolds (e.g., azetidine-lactam) improves lipophilic ligand efficiency (LLE) and blood-brain barrier penetration in MAGL inhibitors .
  • Prodrug Approaches: Esterification of the aldehyde group enhances solubility, as seen in preclinical studies of mineralocorticoid modulators (e.g., AZD9977) .
  • Crystalline Form Optimization: Polymorph screening (e.g., Form B in hydantoin derivatives) improves stability and bioavailability .

Advanced: How is in vitro efficacy of benzo[b][1,4]thiazine derivatives assessed in antiparasitic research?

Methodological Answer:

  • Enzyme Inhibition Assays: PfG6PD activity is measured via NADPH production using spectrophotometry (IC50_{50} determination) .
  • Parasite Growth Inhibition: Plasmodium falciparum cultures (3D7 strain) are treated with compounds, and viability is quantified via lactate dehydrogenase (LDH) assays or SYBR Green fluorescence .
  • Selectivity Profiling: Counter-screening against human cell lines (e.g., HepG2) ensures parasite-specific action .

Advanced: What mechanistic role does this scaffold play in STING pathway activation?

Methodological Answer:

  • STING Agonism (e.g., G10): The aldehyde/carboxamide group binds to STING’s cyclic dinucleotide pocket, inducing conformational changes that trigger IFN-β production. Luciferase reporter assays in THP1 cells confirm pathway activation .
  • Antiviral Activity: In Zika virus models, G10 reduces viral load by >90% at 10 μM via IRF3 phosphorylation, validated by Western blot and qRT-PCR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde

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